3,5-bis(3-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(3-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-bromobenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate in the presence of a chlorinating agent to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3,5-bis(3-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
3,5-bis(3-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes. It can be used as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
3,5-bis(3-bromophenyl)-4-chloro-1-(2-methylbenzyl)-1H-pyrazole can be compared with other similar compounds, such as:
2-Bromo-6-methylpyridine: This compound shares the bromine and methyl groups but differs in its core structure, which is a pyridine ring instead of a pyrazole ring.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound contains a chlorine and trifluoromethyl group but has an isocyanate functional group instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its pyrazole core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17Br2ClN2 |
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Molecular Weight |
516.7 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-4-chloro-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17Br2ClN2/c1-15-6-2-3-7-18(15)14-28-23(17-9-5-11-20(25)13-17)21(26)22(27-28)16-8-4-10-19(24)12-16/h2-13H,14H2,1H3 |
InChI Key |
RGGGOUFKNRLQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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